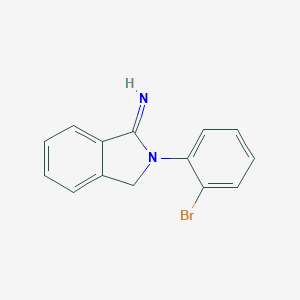
6-Methoxy-2-methylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methylquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H13N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylquinoline-3-carbohydrazide typically involves the reaction of 6-methoxy-2-methylquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 6-methoxy-2-methylquinoline-3-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinoline derivatives with altered oxidation states.
Reduction: Hydrazine derivatives with modified functional groups.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
6-Methoxy-2-methylquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic properties.
Biology: It is investigated for its antimicrobial and antifungal properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylquinoline: A precursor in the synthesis of 6-Methoxy-2-methylquinoline-3-carbohydrazide.
2-Methylquinoline: A related compound with similar structural features but lacking the methoxy and carbohydrazide groups.
Quinaldine: Another quinoline derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
309287-00-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25g/mol |
IUPAC Name |
6-methoxy-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-7-10(12(16)15-13)6-8-5-9(17-2)3-4-11(8)14-7/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
FIBNRQLTJHSITF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NN |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B385690.png)
![ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B385692.png)





![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385703.png)
![3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385704.png)
![3-(4-Methoxybenzyl)-6-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385706.png)



![N-(7-ethyltetraazolo[1,5-a]pyrazin-8(7H)-ylidene)-N-phenylamine](/img/structure/B385711.png)
